(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines a chloropyridine moiety, a triazole ring, and a thiazolidinone core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 6-chloropyridine-3-carbaldehyde with 3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings .
Properties
Molecular Formula |
C13H11ClN6OS |
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Molecular Weight |
334.79 g/mol |
IUPAC Name |
(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11ClN6OS/c1-2-20-12(21)10(5-9-3-4-11(14)15-6-9)22-13(20)18-19-7-16-17-8-19/h3-8H,2H2,1H3/b10-5+,18-13+ |
InChI Key |
ZQXUZSJKVIQLMP-ASUFAWQPSA-N |
Isomeric SMILES |
CCN\1C(=O)/C(=C\C2=CN=C(C=C2)Cl)/S/C1=N/N3C=NN=C3 |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN=C(C=C2)Cl)SC1=NN3C=NN=C3 |
Origin of Product |
United States |
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